molecular formula C19H16N2O4 B245105 N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide

カタログ番号 B245105
分子量: 336.3 g/mol
InChIキー: SUMBUIOOYCQDNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide, also known as PA-824, is a novel anti-tuberculosis drug that has shown promising results in preclinical studies. It is a prodrug that is activated by the enzyme Mycobacterium tuberculosis coenzyme F420-dependent nitroreductase (Ddn), which is only present in the tuberculosis-causing bacteria. PA-824 has a unique mechanism of action that targets both the replicating and non-replicating forms of the bacteria, making it a potential candidate for the treatment of drug-resistant tuberculosis.

作用機序

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide is a prodrug that is activated by the enzyme Ddn, which is only present in Mycobacterium tuberculosis. Once activated, N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide is converted into a reactive intermediate that can target multiple enzymes and pathways in the bacteria. N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has been shown to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. It also disrupts the electron transport chain, leading to the depletion of ATP and the accumulation of toxic intermediates that can damage the bacterial cell.
Biochemical and Physiological Effects:
N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has been shown to have a potent bactericidal effect against Mycobacterium tuberculosis. It can target both replicating and non-replicating forms of the bacteria, making it effective against persistent infections. N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has also been shown to have a low potential for drug resistance development, which is a major concern with current tuberculosis treatments. In addition, N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.

実験室実験の利点と制限

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has several advantages for use in laboratory experiments. It is effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a versatile tool for studying the bacteria. N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has also been shown to have a low potential for drug resistance development, which is important for long-term studies. However, N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide is a prodrug that requires activation by the enzyme Ddn, which is only present in Mycobacterium tuberculosis. This limits its use in studies of other bacterial species.

将来の方向性

There are several areas of future research for N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide. One area is the development of combination therapies that include N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide and other anti-tuberculosis drugs. This could potentially increase the efficacy of tuberculosis treatment and reduce the risk of drug resistance development. Another area of research is the optimization of the synthesis method for N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide, which could lead to improvements in yield and purity. Finally, further studies are needed to evaluate the safety and efficacy of N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide in humans, particularly in the context of drug-resistant tuberculosis.

合成法

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzoic acid with phenoxyacetic acid followed by the condensation of the resulting product with 2-furoyl chloride. The final product is obtained by the reduction of the nitro group using a palladium-catalyzed hydrogenation reaction.

科学的研究の応用

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of tuberculosis. In vitro studies have shown that N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide is effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. In vivo studies in animal models have demonstrated that N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has a potent bactericidal effect and can reduce the bacterial burden in the lungs of infected animals. Clinical trials are currently underway to evaluate the safety and efficacy of N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide in humans.

特性

分子式

C19H16N2O4

分子量

336.3 g/mol

IUPAC名

N-[3-[(2-phenoxyacetyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H16N2O4/c22-18(13-25-16-8-2-1-3-9-16)20-14-6-4-7-15(12-14)21-19(23)17-10-5-11-24-17/h1-12H,13H2,(H,20,22)(H,21,23)

InChIキー

SUMBUIOOYCQDNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3

正規SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。